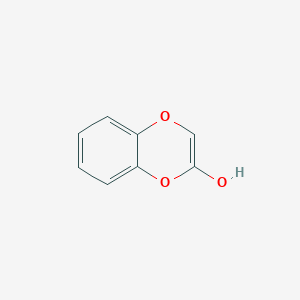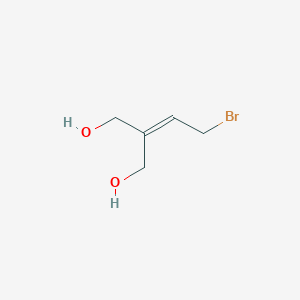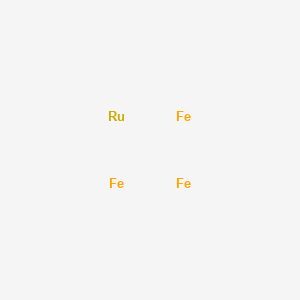
Iron;ruthenium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron-ruthenium compounds are intermetallic compounds that combine the properties of both iron and ruthenium. These compounds are known for their catalytic properties, particularly in the synthesis of ammonia and other industrial processes. The combination of iron and ruthenium results in unique structural and electronic properties that make these compounds highly effective in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Iron-ruthenium compounds can be synthesized through various methods, including the reduction of mixed oxides and the deposition-precipitation route. For instance, a common method involves mixing aqueous solutions of ruthenium hydroxide chloride and iron nitrate, followed by precipitation with an aqueous solution of ammonia at a specific pH. The resulting precipitate is then dried and calcined at high temperatures to form the desired iron-ruthenium compound .
Industrial Production Methods: In industrial settings, iron-ruthenium catalysts are often produced by reducing iron-ruthenium oxide systems. This process involves the reduction of the oxide system at controlled temperatures to form intermetallic nanoclusters with high catalytic activity. The reduction conditions, such as temperature and hydrogen concentration, are carefully optimized to achieve the desired catalytic properties .
Analyse Chemischer Reaktionen
Types of Reactions: Iron-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of iron and ruthenium, as well as the reaction conditions.
Common Reagents and Conditions:
Oxidation: Iron-ruthenium compounds can be oxidized to form oxides such as iron-ruthenium oxide.
Reduction: The reduction of iron-ruthenium oxides to form intermetallic compounds is a common reaction.
Major Products: The major products formed from these reactions include iron-ruthenium oxides, intermetallic compounds, and various coordination complexes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Iron-ruthenium compounds have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of iron-ruthenium compounds varies depending on their specific application. In catalytic processes, these compounds facilitate chemical reactions by providing active sites for reactants to interact and form products. The unique electronic properties of iron and ruthenium contribute to their high catalytic activity .
In biological applications, ruthenium complexes can mimic iron and bind to transferrin receptors, which are overexpressed in cancer cells. This selective binding allows ruthenium complexes to enter cancer cells and interact with DNA, leading to apoptosis . The ability of ruthenium to undergo redox reactions also plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Iron-Platinum Compounds: Known for their catalytic activity in hydrogenation and oxidation reactions.
Iron-Palladium Compounds: Used in various catalytic processes, including hydrogenation and carbon-carbon coupling reactions.
Iron-ruthenium compounds stand out due to their high catalytic activity and stability, making them particularly valuable in industrial and scientific applications .
Eigenschaften
CAS-Nummer |
823185-61-1 |
|---|---|
Molekularformel |
Fe3Ru |
Molekulargewicht |
268.6 g/mol |
IUPAC-Name |
iron;ruthenium |
InChI |
InChI=1S/3Fe.Ru |
InChI-Schlüssel |
BJJQUYWKZBDEBC-UHFFFAOYSA-N |
Kanonische SMILES |
[Fe].[Fe].[Fe].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


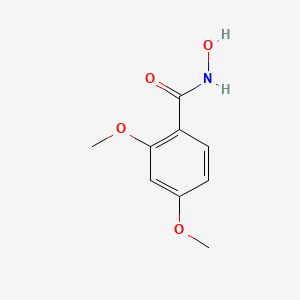
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B14213906.png)
![2-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14213914.png)
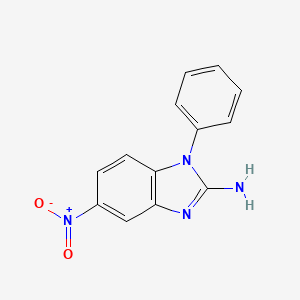
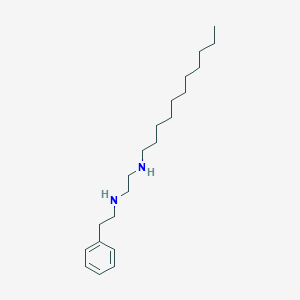
![3-({1-[(4-Iodophenyl)methyl]cyclopentyl}amino)propane-1-sulfonic acid](/img/structure/B14213937.png)

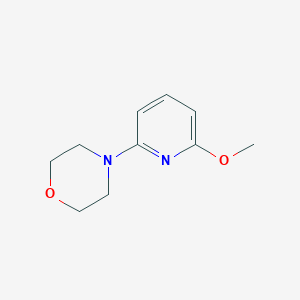
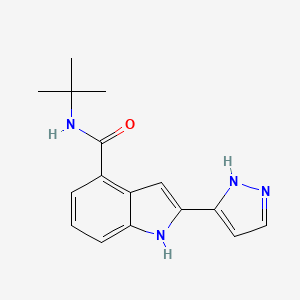
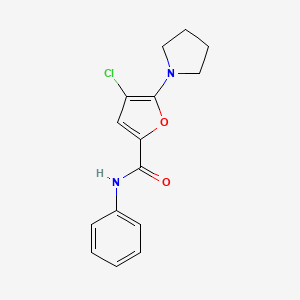
![1-(3,4-Dibromo-7-oxabicyclo[4.1.0]heptan-1-yl)ethan-1-one](/img/structure/B14213972.png)
![1,3-Dioxane-4,6-dione, 5-[(3,5-dimethoxyphenyl)methyl]-2,2-dimethyl-](/img/structure/B14213976.png)
